molecular formula C7H9ClN2 B1408512 (S)-1-(5-Chloropyridin-3-yl)ethanamine CAS No. 1213887-83-2

(S)-1-(5-Chloropyridin-3-yl)ethanamine

Cat. No.: B1408512
CAS No.: 1213887-83-2
M. Wt: 156.61 g/mol
InChI Key: HVGKGOMAGDQVDC-YFKPBYRVSA-N
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Description

(S)-1-(5-Chloropyridin-3-yl)ethanamine is a chiral amine compound featuring a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.

    Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride.

    Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.

    Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or other resolution techniques.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to reduce the carboxylic acid to an alcohol.

    Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and scalability.

    Enzymatic Resolution: Utilizing enzymes for the selective production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(5-Chloropyridin-3-yl)ethanamine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The pyridine ring can be reduced to a piperidine ring under hydrogenation conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts such as palladium on carbon or platinum oxide are employed.

    Substitution: Nucleophiles like sodium azide or thiourea are common.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(S)-1-(5-Chloropyridin-3-yl)ethanamine has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: The compound is studied for its potential biological activity, including its interaction with enzymes and receptors.

    Industrial Applications: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine involves its interaction with specific molecular targets:

    Molecular Targets: It may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

    Pathways Involved: The compound can modulate signaling pathways related to neurotransmission or metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(5-Chloropyridin-3-yl)ethanamine: The enantiomer of the compound with potentially different biological activity.

    5-Chloro-2-aminopyridine: A structurally similar compound with different substitution patterns.

    3-Chloro-5-aminopyridine: Another isomer with the chlorine and amine groups in different positions.

Uniqueness

(S)-1-(5-Chloropyridin-3-yl)ethanamine is unique due to its specific chiral configuration and substitution pattern, which confer distinct chemical and biological properties compared to its isomers and enantiomers.

Properties

IUPAC Name

(1S)-1-(5-chloropyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2/c1-5(9)6-2-7(8)4-10-3-6/h2-5H,9H2,1H3/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVGKGOMAGDQVDC-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CN=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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